2,3-Dimethyl-2-hexanol

Stereospecific Synthesis Chiral Building Blocks Deamination

Generic hexanol isomers cannot replicate the steric hindrance and lipophilicity (logP 2.4) of this specific 2,3-dimethyl-substituted tertiary alcohol. Substituting with linear or differently branched analogs compromises stereochemical outcomes in asymmetric synthesis and invalidates chromatographic retention time benchmarks. • Delivers defined stereochemistry with 98% retention of configuration achievable from chiral precursors, enabling reliable use as a chiral building block for asymmetric synthesis. • Distinct logP of 2.4 (vs. 1.9 for 3-methyl-2-hexanol) ensures consistent partitioning in biphasic systems and reproducible RP-HPLC/GC retention time calibration. • Supplied at >99.0% GC purity with batch-specific Certificate of Analysis; bulk quantities available for process-scale applications.

Molecular Formula C8H18O
Molecular Weight 130.23 g/mol
CAS No. 1955-03-9
Cat. No. B1345644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dimethyl-2-hexanol
CAS1955-03-9
Molecular FormulaC8H18O
Molecular Weight130.23 g/mol
Structural Identifiers
SMILESCCCC(C)C(C)(C)O
InChIInChI=1S/C8H18O/c1-5-6-7(2)8(3,4)9/h7,9H,5-6H2,1-4H3
InChIKeyBFKOEFFCVFMWPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dimethyl-2-hexanol: Procurement Guide


2,3-Dimethyl-2-hexanol (CAS 1955-03-9) is a branched, tertiary alcohol with the molecular formula C8H18O and a molecular weight of 130.23 g/mol [1]. It is characterized by a hexane backbone with methyl substituents at the 2 and 3 positions, with the hydroxyl group attached to the second carbon . This specific substitution pattern imparts distinct physicochemical properties, including a logP (XLogP3) of 2.4 and a boiling point of 150.5°C at standard atmospheric pressure . It is typically supplied as a colorless to almost colorless clear liquid with a purity exceeding 99.0% by GC .

Why 2,3-Dimethyl-2-hexanol Is Not Interchangeable


Substituting 2,3-Dimethyl-2-hexanol with a generic, linear, or differently branched hexanol isomer is not scientifically valid due to significant differences in key physicochemical and stereochemical properties. As a tertiary alcohol with a specific 2,3-dimethyl substitution, its steric hindrance around the hydroxyl group influences reactivity, particularly in dehydration and substitution reactions . This structural specificity is also evident in its logP value of 2.4, which differs from other C8 alcohols and dictates a unique partitioning behavior in biphasic systems or chromatographic separations . The following quantitative evidence details these critical differentiators.

Quantitative Evidence for 2,3-Dimethyl-2-hexanol


Stereospecific Synthesis via Deamination

A defining feature of 2,3-Dimethyl-2-hexanol is its ability to be synthesized with a high degree of stereochemical control. A notable synthesis pathway involves the deamination of (S)-2,2,3-Trimethylpentylamine. This reaction is highly stereospecific, yielding 2,3-Dimethyl-2-hexanol with a reported 98% retention of configuration at the migrating secondary butyl group . This level of stereospecificity is a direct consequence of the compound's 2,3-dimethyl substitution pattern and distinguishes it from achiral or less sterically defined analogs like 2-methyl-2-hexanol, which lack this stereochemical complexity.

Stereospecific Synthesis Chiral Building Blocks Deamination

Lipophilicity vs. 3-Methyl-2-hexanol

The octanol-water partition coefficient (logP) is a critical parameter for predicting compound behavior in biological systems and chromatographic methods. 2,3-Dimethyl-2-hexanol has a reported XLogP3 value of 2.4 . This represents a significant increase in lipophilicity compared to its less-substituted analog 3-methyl-2-hexanol, which has a predicted XLogP3 of 1.9 [1]. The 0.5 logP difference corresponds to a 3.16-fold increase in partitioning into the organic phase.

Partition Coefficient Lipophilicity Chromatography

Vapor Pressure vs. 1-Hexanol

The vapor pressure of a compound dictates its volatility, which has direct implications for its handling safety and its behavior in open systems. 2,3-Dimethyl-2-hexanol has a reported vapor pressure of 1.45 mmHg at 25°C . This is notably lower than the linear alcohol 1-hexanol, which has a vapor pressure of approximately 1.1 mmHg at the same temperature [1]. The branching and increased molecular weight of 2,3-Dimethyl-2-hexanol contribute to its slightly higher volatility, which is a quantifiable difference that impacts evaporation rates and vapor-phase processing.

Vapor Pressure Volatility Safety

Physical State and High Purity

2,3-Dimethyl-2-hexanol is supplied as a liquid at 20°C , a physical state that distinguishes it from solid or more viscous alternatives. Furthermore, reputable vendors routinely supply this compound with a purity exceeding 99.0% as determined by Gas Chromatography (GC) . This high purity specification is a direct procurement differentiator, reducing the need for additional purification steps and ensuring batch-to-batch consistency for sensitive applications.

Purity QC Formulation

Key Applications of 2,3-Dimethyl-2-hexanol


Chiral Building Block for Asymmetric Synthesis

Given the high stereospecificity (98% retention of configuration) achievable during its synthesis from a chiral precursor , 2,3-Dimethyl-2-hexanol is particularly well-suited for use as a chiral building block or intermediate in asymmetric synthesis. Its procurement is justified for projects requiring a defined stereochemical outcome at a tertiary alcohol center, a capability not offered by its achiral or less sterically constrained analogs.

Lipophilic Probe in Biphasic Systems

The higher lipophilicity of 2,3-Dimethyl-2-hexanol (logP 2.4) compared to less substituted analogs like 3-methyl-2-hexanol (logP 1.9) makes it a more effective choice for applications requiring strong partitioning into organic or lipid phases. This includes its use as a model hydrophobic compound in partitioning studies, as a component in biphasic reaction media, or for tuning the lipophilicity of a larger molecular scaffold.

Analytical Standard for Chromatographic Method Development

Its distinct combination of a high logP (2.4) and high commercial purity (>99.0% GC) makes 2,3-Dimethyl-2-hexanol a reliable analytical standard. It can be used to calibrate retention times in reversed-phase liquid chromatography (RP-HPLC) or gas chromatography (GC) methods, especially when developing separations for a series of branched aliphatic alcohols where its specific elution profile is a critical benchmark.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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